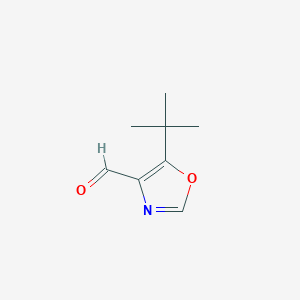

5-tert-butyl-1,3-oxazole-4-carbaldehyde

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis and Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal and synthetic chemistry. These aromatic compounds are not merely chemical curiosities; they are integral components of numerous natural products and synthetic molecules with a wide array of biological activities. nih.gov The unique electronic and structural properties of the oxazole nucleus allow it to engage in various non-covalent interactions with biological targets such as enzymes and receptors, making it a privileged scaffold in drug discovery. nih.gov

Consequently, oxazole derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. nih.gov This versatility has made the synthesis of diverse oxazole derivatives a key objective for chemists aiming to develop new therapeutic agents. nih.govijpsonline.com Beyond pharmaceuticals, oxazoles serve as versatile building blocks and intermediates in organic synthesis, participating in a variety of chemical transformations to construct more complex molecular architectures. researchgate.net

Structural Characteristics and Chemical Importance of 5-tert-Butyl-1,3-oxazole-4-carbaldehyde within the Oxazole Family

Within the extensive family of oxazoles, this compound stands out due to its specific substitution pattern, which imparts distinct chemical properties and potential applications.

| Property | Data |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 911203-09-3 |

| Chemical properties of this compound. chiralen.com |

The structure is characterized by two key features: a bulky tert-butyl group at the C5 position and a reactive carbaldehyde (aldehyde) group at the C4 position.

The tert-Butyl Group: This large, sterically hindering group can significantly influence the molecule's reactivity and its interaction with biological systems. In medicinal chemistry, bulky aliphatic groups like tert-butyl are often incorporated to enhance binding affinity by fitting into hydrophobic pockets of target proteins. pitt.edu This can lead to increased potency and selectivity of a drug candidate.

The Carbaldehyde Group: The aldehyde functionality at C4 is a versatile chemical handle. It serves as a key electrophilic site, enabling a wide range of subsequent chemical modifications. This includes reactions like nucleophilic additions, condensations, and oxidations, making the compound a valuable intermediate for synthesizing more complex molecules. nih.gov Indeed, this compound has been cited in the preparation of "dehydrophenyl axistin compounds" and "analogs of dehydrophenylahistins," highlighting its role as a synthetic precursor. chiralen.com

The combination of the stable, biologically relevant oxazole core with these two functional groups makes this compound a compound of significant interest for synthetic and medicinal chemistry research.

Historical Context and Evolution of Academic Research on Oxazole-4-carbaldehydes

The journey to understanding compounds like this compound is built upon a rich history of synthetic methodology development for the oxazole ring system. The first synthesis of an oxazole derivative, 2-methyl oxazole, dates back to 1876. However, the field gained significant momentum with the development of cornerstone synthetic reactions.

Key historical syntheses include:

Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this method involves the reaction of a cyanohydrin with an aldehyde. ijpsonline.com

Robinson-Gabriel Synthesis (1909-1910): This process utilizes the cyclodehydration of 2-acylamino ketones to form the oxazole ring. pitt.edu

van Leusen Oxazole Synthesis (1972): A major advancement, this reaction employs tosylmethyl isocyanide (TosMIC) and an aldehyde, providing a versatile route to various substituted oxazoles. nih.govijpsonline.com This method is particularly relevant as it can be used to prepare a wide range of 5-substituted oxazoles and has been adapted for the synthesis of complex oxazole-carbaldehydes. nih.govmdpi.com

The increasing sophistication of these synthetic tools allowed chemists to create a vast library of oxazole derivatives with diverse substitution patterns. The ability to introduce functional groups, such as the carbaldehyde at the C4 position, opened new avenues for research. Oxazole-4-carbaldehydes became recognized as highly useful intermediates, providing a gateway to further molecular complexity. The evolution of research has thus shifted from simply creating the oxazole core to strategically functionalizing it to build molecules with specific properties and functions for applications in drug discovery, materials science, and broader chemical synthesis. ijpsonline.com

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKKFBPSQPEMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of the Chemical Reactivity of 5 Tert Butyl 1,3 Oxazole 4 Carbaldehyde

Reactivity at the Aldehyde Moiety (—CHO)

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions: Scope and Stereoselectivity

The aldehyde carbon of 5-tert-butyl-1,3-oxazole-4-carbaldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

Scope of Nucleophiles: Common nucleophiles that can react with the aldehyde include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add alkyl or aryl groups to the carbonyl carbon, forming secondary alcohols upon workup.

Cyanide ions: The addition of a cyanide ion (e.g., from HCN or NaCN) leads to the formation of a cyanohydrin.

Hydrides: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion to the carbonyl carbon, resulting in the corresponding primary alcohol.

Stereoselectivity: For nucleophilic additions that create a new stereocenter, the stereoselectivity is influenced by the steric hindrance imposed by the adjacent tert-butyl group and the oxazole (B20620) ring. According to Cram's rule of asymmetric induction, the nucleophile is expected to preferentially attack the less hindered face of the carbonyl group. However, the degree of stereoselectivity would need to be determined experimentally for each specific reaction.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product Type | Expected Stereoselectivity |

| Methyl | CH₃MgBr | Secondary Alcohol | Moderate to high |

| Phenyl | PhLi | Secondary Alcohol | Moderate to high |

| Cyanide | NaCN, H⁺ | Cyanohydrin | Not applicable |

| Hydride | NaBH₄ | Primary Alcohol | Not applicable |

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-tert-butyl-1,3-oxazole-4-carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) is a powerful oxidant for this purpose.

Silver oxide (Ag₂O): The Tollens' reagent provides a mild method for the oxidation of aldehydes.

Sodium chlorite (B76162) (NaClO₂): Often used in the Pinnick oxidation, which is selective for aldehydes.

The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. For instance, milder reagents would be preferred to avoid potential oxidation of the oxazole ring, although the oxazole ring is generally resistant to oxidation.

Table 2: Oxidative Transformation of the Aldehyde

| Oxidizing Agent | Typical Conditions | Product |

| KMnO₄ | Basic, then acidic workup | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

| Jones Reagent | Acetone, H₂SO₄ | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

| Ag₂O, NH₄OH | Aqueous ammonia | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

| NaClO₂ | t-BuOH, NaH₂PO₄ | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

Reductive Transformations to Primary Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, (5-tert-butyl-1,3-oxazol-4-yl)methanol. This transformation is typically achieved with high efficiency using various reducing agents.

Common reducing agents include:

Sodium borohydride (NaBH₄): A mild and selective reducing agent for aldehydes and ketones, commonly used in alcoholic solvents.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that readily reduces aldehydes to primary alcohols. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also effect the reduction.

The choice of reducing agent will depend on the desired reaction conditions and selectivity. NaBH₄ is often preferred for its ease of handling and selectivity.

Table 3: Reductive Transformation of the Aldehyde

| Reducing Agent | Typical Solvents | Product |

| NaBH₄ | Methanol, Ethanol | (5-tert-butyl-1,3-oxazol-4-yl)methanol |

| LiAlH₄ | Diethyl ether, THF | (5-tert-butyl-1,3-oxazol-4-yl)methanol |

| H₂/Pd-C | Ethanol, Ethyl acetate | (5-tert-butyl-1,3-oxazol-4-yl)methanol |

Condensation Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The aldehyde group is an excellent electrophile for condensation reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction would lead to the formation of a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene (E or Z) depends on the nature of the ylide.

Imine Formation: The aldehyde reacts with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by an acid and involves the removal of water.

Table 4: Condensation Reactions of the Aldehyde Moiety

| Reaction Type | Reagents | Product Type |

| Knoevenagel | Malononitrile, piperidine | α,β-unsaturated dinitrile |

| Wittig | Ph₃P=CH₂, THF | Terminal alkene |

| Imine Formation | Aniline, acid catalyst | N-phenyl imine |

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. The presence of the electron-donating tert-butyl group at C5 and the electron-withdrawing aldehyde group at C4 significantly influences its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution Patterns on the Oxazole Core

In general, electrophilic aromatic substitution on the oxazole ring is less facile than on more electron-rich heterocycles like pyrrole (B145914) or furan. The preferred site of attack is typically the C5 position, followed by C4 and then C2. However, in this compound, the C5 position is already substituted.

The tert-butyl group is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the aldehyde group is electron-withdrawing, deactivating the ring. The directing effects of these substituents must be considered. The powerful activating effect of the tert-butyl group at C5 would likely direct incoming electrophiles to the C2 position, as the C4 position is deactivated by the aldehyde. However, the steric bulk of the tert-butyl group might hinder substitution at the adjacent C4 position, further favoring the C2 position.

Predicting the precise outcome of electrophilic aromatic substitution on this highly substituted oxazole ring is challenging without experimental data. The reaction conditions would need to be carefully controlled to achieve selective substitution.

Table 5: Predicted Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-tert-butyl-1,3-oxazole-4-carbaldehyde |

| Halogenation | Br₂/FeBr₃ | 2-Bromo-5-tert-butyl-1,3-oxazole-4-carbaldehyde |

| Sulfonation | SO₃/H₂SO₄ | This compound-2-sulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl/AlCl₃ | Likely complex mixture or no reaction due to deactivation |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Likely complex mixture or no reaction due to deactivation |

Directed Metalation and Subsequent Electrophilic Quenching at Ring Positions

The oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and substituents. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. bldpharm.com.tr However, in the case of this compound, the presence of the bulky tert-butyl group at C5 and the formyl group at C4 significantly influences the regioselectivity of metalation.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. uwindsor.canih.gov The formyl group (aldehyde) at the C4 position of this compound can act as a DMG. However, aldehydes are also electrophilic and can be attacked by organolithium reagents. To circumvent this, the aldehyde is often protected as an acetal, which can then effectively direct metalation.

The primary site for deprotonation on the oxazole ring is the C2 position, which is the most acidic. researchgate.net Following deprotonation with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, the resulting lithiated species can be quenched with various electrophiles to introduce a wide range of substituents at the C2 position.

Table 1: Representative Electrophilic Quenching Reactions at the C2 Position of Oxazoles

| Electrophile | Reagent Example | Introduced Substituent |

| Alkyl halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyl compounds | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Silyl (B83357) halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Stannyl halides | Tributyltin chloride ((C₄H₉)₃SnCl) | Tributylstannyl (-Sn(C₄H₉)₃) |

This table represents general reactivity patterns for oxazoles and is not based on specific experimental data for this compound.

Ring-Opening and Rearrangement Pathways of the Oxazole Heterocycle

The oxazole ring is susceptible to ring-opening reactions under both acidic and basic conditions, particularly when substituted with certain functional groups. researchgate.net For instance, 5-hydroxyoxazoles are known to be unstable and can undergo hydrolytic ring-opening. nih.gov While this compound does not possess a hydroxyl group, the presence of the formyl group can influence the ring's stability.

Under strongly basic conditions, deprotonation at the C2 position can lead to a ring-opened isonitrile intermediate. nih.gov This intermediate can then potentially undergo further reactions or rearrangements.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) at the Oxazole Core

Palladium-catalyzed cross-coupling reactions are invaluable tools for the formation of carbon-carbon bonds and have been applied to the functionalization of oxazole rings. researchgate.net To perform these reactions, the oxazole must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate, which can participate in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, halogenation at the C2 position would provide a substrate for Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or vinyl groups at this position. The use of bulky phosphine (B1218219) ligands can be crucial for achieving high yields in the coupling of some heterocyclic systems. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. researchgate.net Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be required. Stille coupling is known for its tolerance of a wide range of functional groups.

Table 2: Potential Cross-Coupling Reactions for Functionalization of the Oxazole Core

| Reaction | Coupling Partner 1 (Oxazole Derivative) | Coupling Partner 2 | Catalyst System | Potential Product |

| Suzuki-Miyaura | 2-Bromo-5-tert-butyl-1,3-oxazole-4-carbaldehyde | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-5-tert-butyl-1,3-oxazole-4-carbaldehyde |

| Stille | 2-Iodo-5-tert-butyl-1,3-oxazole-4-carbaldehyde | Arylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl-5-tert-butyl-1,3-oxazole-4-carbaldehyde |

This table illustrates potential synthetic pathways based on general cross-coupling methodologies for oxazoles. Specific experimental conditions for this compound would require empirical optimization.

Stereochemical Aspects of Reactions Involving the Chemical Compound

The stereochemical outcomes of reactions involving this compound would primarily be of concern if a chiral center is introduced or if the molecule participates in a reaction with a chiral reagent or catalyst.

The molecule itself is achiral. However, reactions involving the formyl group, such as nucleophilic additions or reductions, could generate a new stereocenter at the carbinol carbon. For example, the reduction of the aldehyde to an alcohol would create a chiral center if the substituents on the newly formed carbinol carbon are different.

Furthermore, if the oxazole ring were to participate in cycloaddition reactions, the stereochemistry of the resulting cycloadduct would be a critical consideration. The facial selectivity of such reactions could potentially be influenced by the bulky tert-butyl group at the C5 position, which could direct incoming reagents to the less sterically hindered face of the molecule. Chemo- and stereoselective syntheses are known for related heterocyclic systems like thiazoles, where the geometry of reactants can dictate the stereochemistry of the products. nih.gov

Strategic Derivatization and Functionalization of 5 Tert Butyl 1,3 Oxazole 4 Carbaldehyde

Chemoselective Modifications of the Carbaldehyde Group for Library Synthesis

The carbaldehyde group at the C4 position is the most reactive site for selective transformations, making it an ideal starting point for library synthesis. A variety of well-established carbonyl chemistry reactions can be applied chemoselectively, leaving the oxazole (B20620) ring and tert-butyl group intact.

Key transformations include:

Reductive Amination: This powerful reaction allows for the introduction of a diverse range of primary and secondary amines, leading to a library of amino-derivatives. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

Wittig Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) enable the conversion of the aldehyde to an alkene. organic-chemistry.orgwikipedia.org This method is highly versatile for carbon-carbon bond formation, allowing the introduction of various substituted vinyl groups. organic-chemistry.orgmasterorganicchemistry.com Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Formation of Oximes and Hydrazones: Condensation of the aldehyde with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides stable oxime and hydrazone linkages, respectively. researchgate.netnih.govkhanacademy.org This chemistry is foundational in bioconjugation and dynamic combinatorial chemistry and can be used to link the oxazole core to other molecules or functional groups. nih.govyoutube.com

Knoevenagel Condensation: This reaction with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) provides access to α,β-unsaturated systems, which are themselves versatile intermediates for further modification via Michael addition or other conjugate reactions.

These modifications are summarized in the table below.

| Reaction Type | Reagent(s) | General Product Structure |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | |

| Wittig Olefination | Ph₃P=CHR³ | |

| Oxime Formation | NH₂OH·HCl | |

| Hydrazone Formation | R⁴NHNH₂ | |

| Knoevenagel Condensation | CH₂(CN)(CO₂Et), piperidine |

Functionalization of the tert-Butyl Substituent

The functionalization of the tert-butyl group is exceptionally challenging due to the high bond dissociation energy of its primary C-H bonds (~100 kcal mol⁻¹) and significant steric hindrance. nih.govrsc.orgresearchgate.net Traditional radical or organometallic approaches are generally ineffective without directing groups. nih.gov

However, recent advancements in C-H activation catalysis have opened new possibilities. A notable example is the use of a highly electrophilic manganese catalyst, [Mn(CF3bpeb)(OTf)₂], which activates hydrogen peroxide to generate a potent manganese-oxo species capable of oxidizing sterically congested C-H bonds. nih.gov This system has demonstrated the ability to perform site-selective hydroxylation of tert-butyl groups, yielding primary alcohols as the major products. nih.govchemrxiv.org Applying this methodology to 5-tert-butyl-1,3-oxazole-4-carbaldehyde could provide a novel pathway to derivatives functionalized at the typically inert alkyl substituent.

| Reaction | Catalyst System | Product | Potential Utility |

| C-H Hydroxylation | [Mn(CF3bpeb)(OTf)₂], H₂O₂ | 5-(2-hydroxy-2-methylpropyl)-1,3-oxazole-4-carbaldehyde | Introduction of a handle for further derivatization |

Introduction of Diverse Functionalities onto the Oxazole Ring through Selective Transformations

With the C4 and C5 positions occupied, the C2 position of the oxazole ring is the primary target for introducing further diversity. Direct C-H activation or a lithiation-electrophile quench sequence are the most common strategies to achieve this functionalization.

Direct C-H Arylation/Alkenylation: Palladium-catalyzed direct C-H functionalization is a powerful tool for forging carbon-carbon bonds. Studies on related oxazole systems have shown that catalysts like Pd(PPh₃)₄ can effectively couple aryl or alkenyl bromides at the C2 position. organic-chemistry.org This method generally exhibits good functional group tolerance.

Lithiation and Electrophilic Quench: The C2 proton of the oxazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting C2-lithio species is a potent nucleophile that can be trapped with a wide variety of electrophiles, including alkyl halides, carbonyl compounds, silyl (B83357) chlorides, and sources of halogens. However, care must be taken as some lithiated azoles can be unstable and prone to ring-opening. researchgate.netcdnsciencepub.com Halogenation at the C2 position can subsequently be used as a handle for various cross-coupling reactions.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Direct Arylation | Ar-Br, Pd(PPh₃)₄, t-BuOLi | C2 | 2-Aryl-5-tert-butyl-oxazole-4-carbaldehyde |

| Lithiation-Quench | 1. n-BuLi, THF, -78 °C2. Electrophile (E⁺) | C2 | 2-E-5-tert-butyl-oxazole-4-carbaldehyde |

| Halogenation | 1. n-BuLi, THF, -78 °C2. I₂ or Br₂ | C2 | 2-Halo-5-tert-butyl-oxazole-4-carbaldehyde |

Synthesis of Chiral Derivatives and Their Applications (e.g., in asymmetric catalysis ligand development)

The development of chiral ligands is a cornerstone of asymmetric catalysis. chimia.ch Oxazoline-containing ligands, such as phosphino-oxazolines (PHOX) and pyridine-oxazolines (PyOX), are a privileged class of ligands that have found widespread use in enantioselective reactions. dicp.ac.cnresearchgate.net The this compound scaffold can serve as a precursor for novel chiral ligands by converting the aldehyde into a structure that can be cyclized to form a chiral oxazoline (B21484) ring.

A common synthetic pathway involves a multi-step sequence:

Reduction of the carbaldehyde to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) or transformation into a nitrile.

Reaction with a chiral amino alcohol. For instance, the nitrile can undergo a zinc-catalyzed cyclization with a chiral amino alcohol (e.g., (S)-valinol or (S)-tert-leucinol) to form the chiral oxazoline ring. researchgate.net

The resulting molecule, which combines a planar oxazole unit with a stereocenter-containing oxazoline ring, can be evaluated as a ligand in various transition-metal-catalyzed asymmetric reactions, such as allylic alkylations or Heck reactions. nih.gov The bulky tert-butyl group at the C5 position of the oxazole can impart specific steric and electronic properties to the ligand, potentially influencing the enantioselectivity of the catalyzed reaction.

| Step | Transformation | Reagent(s) | Intermediate/Product |

| 1 | Aldehyde Reduction | NaBH₄, MeOH | (5-tert-butyl-1,3-oxazol-4-yl)methanol |

| 2a | Alcohol to Nitrile (via Halide) | 1. PBr₃2. NaCN | 2-(5-tert-butyl-1,3-oxazol-4-yl)acetonitrile |

| 3 | Oxazoline Formation | (S)-tert-Leucinol, ZnCl₂ | Chiral (oxazolyl)oxazoline ligand |

This strategic approach enables the creation of novel chiral ligands where the oxazole core acts as a tunable electronic and steric component, potentially leading to new catalytic systems with improved performance and selectivity.

The Role of 5 Tert Butyl 1,3 Oxazole 4 Carbaldehyde As a Key Synthetic Building Block

Advanced Applications in the Construction of Complex Organic Molecules

The strategic placement of a bulky tert-butyl group at the 5-position and a formyl group at the 4-position of the 1,3-oxazole ring makes 5-tert-butyl-1,3-oxazole-4-carbaldehyde a unique synthon for creating intricate molecular structures. The tert-butyl group can direct reaction pathways through steric hindrance, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations.

Precursor in the Construction of Poly-heterocyclic Systems

The oxazole (B20620) ring is a well-established precursor for the synthesis of other heterocyclic systems. acs.orgresearchgate.net The aldehyde functionality of this compound provides a reactive site for cyclization and multicomponent reactions, enabling the assembly of poly-heterocyclic frameworks, which are structures containing multiple interconnected or fused heterocyclic rings.

One notable example is the cerium(III) triflate-catalyzed multicomponent reaction between alkynyl carboxylic acids, tert-butyl isocyanide, and organic azides, which leads to the formation of multisubstituted triazole-oxazole derivatives. nih.govacs.org While this specific reaction does not start with the pre-formed oxazole, the aldehyde group of this compound is highly amenable to reactions that would form key intermediates for such cyclizations. For instance, the aldehyde can be readily converted into an alkyne or an azide-containing intermediate, which can then participate in cycloaddition reactions to form poly-heterocyclic systems such as oxadiazoles (B1248032) or triazoles. researchgate.netuobaghdad.edu.iqresearchgate.net

The general reactivity of the oxazole nucleus allows for its transformation into other five- and six-membered rings, a characteristic that is exploited in the synthesis of complex natural products and novel chemical entities. acs.orgresearchgate.net

Synthon for the Generation of Diverse Chemical Libraries

In the quest for new therapeutic agents, the ability to rapidly generate large collections of structurally diverse molecules, known as chemical libraries, is paramount. This compound has been identified as a key building block in this endeavor, particularly in the synthesis of analogs of naturally occurring bioactive compounds. nih.govchiralen.com

Its utility is highlighted in the generation of chemical libraries based on the structure of phenylahistin (B1241939), a natural product known for its anti-microtubule activity. nih.gov By utilizing this compound as a starting material, chemists can systematically introduce a wide range of chemical modifications to create a library of "dehydrophenylahistin analogs." chiralen.com The aldehyde group serves as a convenient point for diversification, allowing for the introduction of various substituents and functional groups through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. This approach facilitates the exploration of the structure-activity relationship (SAR) of the phenylahistin scaffold, aiming to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The journal Molecular Diversity has reported on work that likely involves the use of this compound in creating such libraries. chiralen.com

Contributions to Medicinal Chemistry-Oriented Synthesis (emphasis on scaffold construction for potential agents)

The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgnih.gov this compound plays a significant role in the construction of novel scaffolds for potential therapeutic agents, particularly in the field of oncology.

As mentioned previously, this compound is instrumental in the synthesis of dehydrophenyl axistin compounds and analogs of dehydrophenylahistins. nih.govchiralen.com Phenylahistin and its derivatives are of significant interest due to their ability to inhibit microtubule polymerization, a clinically validated mechanism for cancer chemotherapy. nih.gov The core structure of these compounds often features a complex heterocyclic system, and this compound provides a key fragment for the elaboration of this scaffold.

The aldehyde functionality allows for the coupling of the oxazole core to other key fragments of the target molecule, facilitating the construction of the complex diketopiperazine and imidazole (B134444) rings found in phenylahistin. nih.gov The tert-butyl group, while potentially influencing the steric and electronic properties of the final compound, is a crucial element of this specific building block used in the synthesis of these potential anti-cancer agents.

| Target Scaffold Class | Key Role of this compound | Potential Therapeutic Application |

|---|---|---|

| Dehydrophenylahistin Analogs | Provides the core oxazole moiety and a reactive handle for diversification. | Anti-microtubule agents for cancer therapy. |

| Dehydrophenyl axistin Compounds | Serves as a foundational building block for the construction of the complex heterocyclic system. | Potential anticancer agents. |

Applications in the Development of Specialty Chemicals and Functional Materials

Beyond its role in medicinal chemistry, this compound and its derivatives have potential applications in the development of specialty chemicals and functional materials. The unique electronic and structural properties of the oxazole ring make it an attractive component for materials with specific functions.

In the realm of specialty chemicals, oxazole derivatives have been investigated for their utility in agriculture as plant growth regulators. bldpharm.com The aldehyde group of this compound can be readily transformed into a variety of functional groups, allowing for the synthesis of compounds with potential herbicidal or plant growth-promoting activities.

In the field of functional materials, there is growing interest in the use of thiazole (B1198619) and oxazole-based organic semiconductors for applications in organic electronics. acs.orgnih.gov These heterocyclic systems can be incorporated into the backbone of conjugated polymers or used as building blocks for small molecule semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgmdpi.comnih.gov The aldehyde functionality of this compound provides a synthetic handle to incorporate this oxazole unit into larger π-conjugated systems, a key requirement for organic electronic materials. The tert-butyl group can enhance the solubility and influence the solid-state packing of these materials, which are critical parameters for device performance.

| Application Area | Potential Role of this compound Derivatives | Key Structural Feature |

|---|---|---|

| Agrochemicals | As precursors to plant growth regulators. | The oxazole core. |

| Organic Electronics | Building blocks for n-type organic semiconductors. | The electron-deficient oxazole ring and modifiable aldehyde group. |

Future Directions and Emerging Research Avenues for 5 Tert Butyl 1,3 Oxazole 4 Carbaldehyde

Development of Green Chemistry Approaches for Synthesis and Transformations

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. For 5-tert-butyl-1,3-oxazole-4-carbaldehyde and its derivatives, research is moving beyond traditional synthesis methods toward more environmentally benign alternatives.

Key green approaches applicable to oxazole (B20620) synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Microwave irradiation has been successfully applied to synthesize various oxazole derivatives, including those starting from oximes and acid chlorides in a cascade reaction. mdpi.comnih.gov

Ultrasound-Mediated Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields in an energy-efficient manner. This method is considered an eco-friendly process for minimizing waste. mdpi.com

Use of Greener Solvents: A significant trend is the replacement of volatile organic compounds with safer alternatives. Water, ionic liquids, and deep-eutectic solvents are being explored for oxazole synthesis. mdpi.comijpsonline.com For instance, a modified van Leusen reaction, a key method for preparing 5-substituted oxazoles, has been successfully performed in water using β-cyclodextrin. nih.govtandfonline.com

Catalytic Approaches: The use of catalysts, as opposed to stoichiometric reagents, reduces waste and improves atom economy. Natural clays (B1170129) have been employed as biocatalysts for the condensation reactions that form oxazole rings. tandfonline.com

The van Leusen oxazole synthesis is a cornerstone for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com Green modifications to this reaction, such as using water as a solvent or employing microwave assistance, are particularly relevant for the sustainable production of related structures. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Oxazole Derivatives

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction times, higher yields, energy efficiency. | Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. | mdpi.com |

| Ultrasound-Mediated | Enhanced reaction rates, energy conservation, reduced waste. | Synthesis of oxadiazole-2(3H)-thiones with better yields. | mdpi.com |

| Ionic Liquids | Recyclable solvent, potential for improved reactivity. | One-pot synthesis of 4,5-disubstituted oxazoles. | mdpi.com |

| Aqueous Media | Environmentally benign, low cost, non-flammable. | van Leusen reaction using β-cyclodextrin in water. | nih.govtandfonline.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is pivotal for achieving high efficiency and selectivity in the synthesis of complex organic molecules like this compound. Research is focused on developing novel catalytic systems that can control the regioselectivity of reactions and operate under milder conditions.

Transition-metal catalysis has been instrumental in the functionalization of the oxazole ring. tandfonline.com

Copper Catalysis: Copper catalysts, such as copper(II) triflate, are effective for synthesizing oxazole derivatives from diazoketones and amides. tandfonline.com Copper(I)-catalyzed direct arylation of oxazoles allows for the selective formation of C-C bonds at specific positions on the ring, a crucial step for building molecular complexity. nih.govbeilstein-journals.org

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been integrated into a one-pot oxazole synthesis to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com Palladium-catalyzed direct arylation offers a powerful alternative to traditional cross-coupling methods by avoiding the pre-synthesis of organometallic reagents. nih.govbeilstein-journals.org

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. A notable application is in the one-pot synthesis of 2,4,5-trisubstituted oxazoles via Suzuki-Miyaura coupling. ijpsonline.com

Table 2: Overview of Catalytic Systems in Oxazole Synthesis

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Copper (Cu) | Direct Arylation, Cyclization | Efficient C-H functionalization, good yields. | tandfonline.comnih.gov |

| Palladium (Pd) | Direct Arylation, Suzuki Coupling | High efficiency, broad substrate scope, avoids pre-functionalization. | ijpsonline.combeilstein-journals.org |

| Nickel (Ni) | Suzuki-Miyaura Coupling | Cost-effective alternative to palladium, excellent yields. | ijpsonline.com |

| Silver (Ag) | Cyclization | Promotes cyclization of enamide derivatives. | ijpsonline.com |

Design and Synthesis of Derivatives with Tunable Reactivity for Advanced Applications

The structure of this compound offers multiple points for modification, allowing for the design of derivatives with tailored electronic and steric properties. The aldehyde group at the C4 position is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The tert-butyl group at C5 provides steric bulk and influences the molecule's solubility and conformational properties.

Derivatives of oxazoles are being investigated for numerous applications, particularly in medicinal chemistry, where they serve as core structures in compounds with potential anticancer, antibacterial, and anti-inflammatory activities. researchgate.netresearchgate.netchemmethod.com The ability to tune the reactivity and biological interactions of these molecules by modifying their substituents is a key area of research. For example, incorporating different aryl groups onto the oxazole scaffold has been shown to significantly impact the antiproliferative activity of the resulting compounds. nih.gov

Future work will involve creating libraries of derivatives by systematically altering the substituents at the C2, C4, and C5 positions to optimize their function for specific applications, such as:

Pharmaceuticals: Designing molecules that can selectively bind to biological targets like enzymes or receptors. researchgate.netresearchgate.net

Materials Science: Developing novel organic materials with specific photophysical or electronic properties for use in sensors or organic electronics.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and continuous flow processes represents a significant technological advancement in chemical manufacturing. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netnih.gov

The synthesis of heterocyclic compounds, including oxazoles and the related oxadiazoles (B1248032), has been successfully adapted to flow chemistry platforms. organic-chemistry.orgnih.gov These systems often allow for reactions to be performed at higher temperatures and pressures than in batch reactors, leading to faster reaction times and higher yields. nih.gov Furthermore, flow systems can integrate multiple steps, such as reaction, quenching, extraction, and purification, into a single, continuous process. nih.govnih.gov

The future development for a compound like this compound will involve:

Developing robust flow protocols for its synthesis and subsequent transformations.

Integrating in-line analytical techniques for real-time monitoring and optimization of reaction conditions.

Utilizing automated platforms for high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries.

This integration of technology will accelerate the discovery and development of new molecules and processes, making them more efficient and sustainable. nih.gov

Application in Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Molecular recognition, the specific binding of one molecule to another, is a fundamental principle in this field and in biology.

The oxazole ring is an excellent participant in these interactions. The nitrogen atom in the ring is a good hydrogen bond and halogen bond acceptor, while the oxygen atom can also participate in intermolecular bonding. rsc.org The aromatic nature of the ring allows for π-stacking interactions.

Recent studies have explored the halogen bonding capabilities of oxazole derivatives, demonstrating that the oxazole nitrogen is a prominent acceptor site, comparable in strength to a pyridine (B92270) nitrogen. rsc.org This makes oxazole-containing molecules like this compound attractive building blocks for crystal engineering and the design of self-assembling molecular systems.

The presence of oxazole moieties in natural peptides confers stability and enables specific peptide-protein or DNA/RNA-peptide interactions, highlighting their role in molecular recognition. mdpi.com Future research avenues include:

Designing oxazole-based receptors for the selective binding of specific ions or small molecules.

Constructing complex supramolecular architectures , such as molecular cages or polymers, using oxazole derivatives as key components.

Developing sensors where the binding of an analyte to an oxazole-containing molecule results in a detectable signal, such as a change in color or fluorescence.

By leveraging the specific non-covalent interactions of the oxazole core, researchers can create highly organized and functional molecular systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.